molecular formula C17H13N5O2S B4354420 N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE

N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE

Cat. No.: B4354420
M. Wt: 351.4 g/mol
InChI Key: NVJJWRQCDSIXKD-UHFFFAOYSA-N
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Description

“N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include 4-acetylphenylamine and 6-amino-3,5-dicyano-2-pyridinethiol. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the thio group to a sulfoxide or sulfone.

    Reduction: The compound could be reduced to modify the functional groups, such as converting the nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting downstream biological pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thioacetamide derivatives or pyridine-based molecules. These compounds could share structural features or functional groups with “N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE”.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-10(23)11-2-4-14(5-3-11)21-15(24)9-25-17-13(8-19)6-12(7-18)16(20)22-17/h2-6H,9H2,1H3,(H2,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJJWRQCDSIXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE

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